3-Methylisoquinoline hydrochloride
CAS No.:
Cat. No.: VC16006990
Molecular Formula: C10H10ClN
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClN |
|---|---|
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 3-methylisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C10H9N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-7H,1H3;1H |
| Standard InChI Key | ZVOSPBMQLPRLHP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC=CC=C2C=N1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 3-methylisoquinoline hydrochloride consists of a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, with a methyl group at the 3-position (Figure 1). The hydrochloride salt enhances the compound’s solubility in polar solvents, making it suitable for further chemical modifications or biological assays .
Table 1: Key Physicochemical Properties of 3-Methylisoquinoline Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.64 g/mol | |
| CAS Number | 54304-65-3 | |
| Parent Compound (Base) | 3-Methylisoquinoline | |
| Parent Molecular Weight | 143.19 g/mol |
The compound’s aromaticity and electron-rich nature facilitate participation in electrophilic substitution reactions, while the methyl group introduces steric effects that influence regioselectivity in synthetic pathways .
Synthetic Methodologies
Microwave-Assisted 6π-Electron Cyclization
A breakthrough in synthesizing 3-methylisoquinoline derivatives was achieved through a one-pot microwave-assisted protocol involving 6π-electron cyclization/aromatization of 1-azatriene intermediates . This method, developed by Vargas et al., employs 2-propenylbenzaldehydes and 1,1-dimethylhydrazine in trifluorotoluene (PhCF₃) under microwave irradiation (180°C, 250 W). The reaction proceeds via hydrazone formation, followed by cyclization and elimination of dimethylamine () to yield 3-methylisoquinoline (Figure 2) .
Key Advantages of the Microwave Approach:
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Reduced Reaction Time: Conventional heating requires 12–24 hours, whereas microwaves complete the process in 1–2 hours.
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Improved Atom Economy: Byproducts like are volatile and easily removed, simplifying purification.
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Functional Group Tolerance: The method accommodates ethers, phenols, and sulfonates, broadening substrate scope .
Alternative Synthetic Routes
While the microwave method dominates recent literature, traditional approaches include:
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Catalytic Hydrogenation: Reduction of 3-methylisoquinoline precursors using palladium on carbon () under hydrogen gas .
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Acid-Mediated Cyclization: Treatment of β-methylstyrene derivatives with hydrochloric acid to induce ring closure .
Structural Characterization and Analytical Techniques
Accurate characterization of 3-methylisoquinoline hydrochloride relies on advanced spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and the methyl group (δ 2.4–2.6 ppm) confirm regiochemistry .
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¹³C NMR: Peaks at δ 20–25 ppm (methyl carbon) and δ 120–150 ppm (aromatic carbons) validate the scaffold .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >98%, critical for pharmaceutical applications .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 179.64 ([M+H]⁺), corroborating the molecular formula .
Challenges and Limitations
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